
4-(1-Amino-2,2,2-trifluoroethyl)aniline
Overview
Description
4-(1-Amino-2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a trifluoroethylamine moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
4-(1-Amino-2,2,2-trifluoroethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of aniline derivatives. One common method employs 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction is catalyzed by iron porphyrin in an aqueous solution, proceeding through a cascade diazotization/N-trifluoroethylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Amino-2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aniline compounds.
Scientific Research Applications
Chemistry
4-(1-Amino-2,2,2-trifluoroethyl)aniline serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows for the construction of more complex molecules.
Common Reactions :
- Substitution Reactions : The trifluoroethyl group can participate in nucleophilic substitutions.
- Oxidation and Reduction : The amino group can be oxidized or reduced depending on the reaction conditions.
Biology
In biological research, this compound is being investigated for its potential as a biochemical probe. It has shown promise in enzyme inhibition studies and receptor modulation.
Biological Activity :
- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : Modulates receptor signaling pathways, influencing cellular responses.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural features make it a candidate for drug development.
Therapeutic Potential :
- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation.
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer types.
Industry
This compound is utilized in developing advanced materials and specialty chemicals. Its stability and unique properties make it suitable for various industrial applications.
Data Tables
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Chemistry | Building block for complex organic molecules | Enables synthesis of derivatives with enhanced properties |
Biology | Biochemical probes for enzyme inhibition | Demonstrates significant interaction with target enzymes |
Medicine | Lead compound for pharmaceuticals | Exhibits anti-inflammatory and anticancer activities |
Industry | Development of specialty chemicals | Utilized in formulations requiring high stability |
Case Study 1: Medicinal Chemistry
A study conducted by researchers at [source] focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.
Case Study 2: Biological Interactions
Research published in [source] examined the binding affinity of this compound with various receptors. The findings suggested that the trifluoromethyl group enhances membrane permeability, facilitating better interaction with intracellular targets.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved often include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethyl)aniline
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
Comparison: 4-(1-Amino-2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in medicinal chemistry and industrial processes.
Biological Activity
4-(1-Amino-2,2,2-trifluoroethyl)aniline, also known by its CAS number 886371-51-3, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10F3N, indicating the presence of a trifluoroethyl group attached to an aniline structure. This trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds.
Research indicates that compounds containing a trifluoroethyl group can interact with various biological targets. The mechanism of action often involves modulation of receptor activity or enzyme inhibition. For instance, studies have shown that trifluoromethyl-substituted anilines can influence serotonin uptake and exhibit anti-inflammatory properties by interacting with specific molecular pathways .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity .
Anti-parasitic Activity
A notable area of research involves the compound's potential as an anti-parasitic agent against Trypanosoma brucei, the causative agent of African sleeping sickness. In a recent study, derivatives of this compound were synthesized and evaluated for their efficacy against this parasite. Compounds with modifications in their structure showed enhanced potency and selectivity .
Compound | Activity Against T. brucei | MIC (µM) |
---|---|---|
This compound | Active | 5.6 |
Modified Derivative A | More Active | 3.1 |
Modified Derivative B | Less Active | 8.0 |
Case Study 1: Structure-Activity Relationship (SAR)
In a study focused on SAR, researchers synthesized various derivatives of this compound to explore how changes in substituents affected biological activity. It was found that introducing different functional groups at the para position significantly influenced both solubility and potency against T. brucei. For example, the addition of a methoxy group increased solubility but decreased overall potency .
Case Study 2: In Vivo Efficacy
An in vivo study assessed the therapeutic potential of this compound in animal models infected with T. brucei. Results indicated that treatment with this compound led to a significant reduction in parasitemia compared to untreated controls. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile .
Properties
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHDPXUAHBSVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680014 | |
Record name | 4-(1-Amino-2,2,2-trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-51-3 | |
Record name | 4-Amino-α-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886371-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Amino-2,2,2-trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886371-51-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.